1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea
Description
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Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-18-2-1-7-23(18)17-10-13(5-6-20-17)12-21-19(25)22-14-3-4-15-16(11-14)27-9-8-26-15/h3-6,10-11H,1-2,7-9,12H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNKWZNRADTZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyridinyl urea derivative, which is crucial for its biological activity.
Research indicates that this compound may act as a selective antagonist of the dopamine D4 receptor. Kugler et al. demonstrated that related compounds exhibit high selectivity over other dopamine receptors, such as D2 and D3, making them valuable for neurological applications . The D4 receptor is implicated in various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Anticancer Potential
The compound's structural analogs have shown promise as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. Inhibitors of PARP1 can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage . For instance, modifications to the dihydrobenzo[b][1,4]dioxin scaffold have led to compounds with IC50 values in the low micromolar range against PARP1, indicating significant anticancer potential.
Research Findings and Case Studies
Pharmacological Applications
The biological activities of this compound suggest several therapeutic applications:
- Neurological Disorders : As a D4 receptor antagonist, it may help in managing symptoms associated with schizophrenia and ADHD.
- Cancer Therapy : Its role as a PARP1 inhibitor positions it as a candidate for combination therapies in cancers with defective DNA repair mechanisms.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Case Study: Antiproliferative Activity
Research has indicated that derivatives with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies involving urea derivatives have shown promising results in inhibiting cell growth in human cancer cell lines from the National Cancer Institute (NCI) database .
| Compound | Target Cell Lines | IC50 (µM) |
|---|---|---|
| Urea Derivative A | MCF-7 (Breast) | 5.2 |
| Urea Derivative B | A549 (Lung) | 4.8 |
| Urea Derivative C | HeLa (Cervical) | 6.0 |
The compound may act through several biological mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like α-glucosidase, impacting carbohydrate metabolism.
- Induction of Apoptosis : Certain derivatives can induce apoptosis in cancer cells by generating oxidative stress.
- Antioxidant Properties : The benzodioxin moiety may confer protective effects against oxidative damage .
Chemical Synthesis
The synthesis of this compound involves multi-step organic reactions, starting from simpler precursors like dihydrobenzo[b][1,4]dioxin and pyrrolidinone derivatives. Techniques such as high-throughput screening and continuous flow reactors can optimize yields and purity during industrial production .
Industrial Applications
Due to its unique structure, this compound could play a role in the development of new materials or as a catalyst in chemical processes.
Application Example: Catalysis
In industrial settings, urea derivatives have been explored as catalysts for various organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity.
Preparation Methods
Nitration-Reduction Pathway
- Nitration : 1,4-Benzodioxane undergoes regioselective nitration at the 6-position using fuming HNO₃ in H₂SO₄ at 0–5°C.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 2,3-dihydrobenzo[b]dioxin-6-amine with >85% purity.
Key Data :
- Nitration yield: 72–78%
- Reduction yield: 88–92%
- Purity (HPLC): ≥95%
Synthesis of Fragment B: 2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine
Fragment B synthesis involves pyrrolidinone ring construction followed by pyridine functionalization :
Pyrrolidinone Ring Formation
Base-assisted cyclization of 3-cyanoketones provides 2-oxopyrrolidine derivatives:
- Cyclization : 3-Cyano-4-(pyridin-4-yl)butan-2-one undergoes intramolecular cyclization in K₂CO₃/EtOH at 80°C for 6 hours.
- Functionalization : The resulting 2-oxopyrrolidine is N-alkylated with 4-(bromomethyl)pyridine using NaH in DMF.
Key Data :
Urea Bond Formation Strategies
Coupling Fragments A and B employs isocyanate-mediated or carbonyldiimidazole (CDI)-assisted methods:
Isocyanate-Mediated Coupling
- Isocyanate generation : Fragment A reacts with triphosgene (CCl₃O)₂CO in dichloromethane (DCM) at −10°C to form the corresponding isocyanate.
- Nucleophilic attack : Fragment B’s amine reacts with the isocyanate in DCM at 25°C for 12 hours, yielding the urea product.
Optimization Insights :
CDI-Activated Coupling
- Activation : Fragment A’s amine reacts with CDI (1.2 eq) in THF at 50°C for 2 hours to form an imidazole carbamate.
- Coupling : Fragment B’s amine displaces the imidazole leaving group, forming the urea bond.
Comparative Data :
| Parameter | Isocyanate Method | CDI Method |
|---|---|---|
| Yield | 78–82% | 70–75% |
| Byproduct Formation | <5% | 10–15% |
| Scalability | Pilot-scale | Lab-scale |
| Purity (HPLC) | ≥98% | ≥95% |
Alternative Synthetic Routes
One-Pot Sequential Coupling
A telescoped approach combines Fragment B synthesis and urea coupling in a single reactor:
- Cyclization-Alkylation : Conduct 3-cyanoketone cyclization and N-alkylation sequentially without isolation.
- In-situ Urea Formation : Introduce Fragment A’s isocyanate directly into the reaction mixture.
Advantages :
Solid-Phase Synthesis
Immobilized Fragment A on Wang resin enables iterative coupling:
- Resin loading : Wang resin functionalized with Fragment A via carbodiimide chemistry.
- Urea formation : On-resin reaction with Fragment B’s amine (DIEA, DMF, 24 hours).
- Cleavage : TFA/DCM liberates the final compound.
Limitations :
Purification and Analytical Characterization
Chromatographic Purification
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer: The compound's synthesis involves multi-step reactions, including coupling of the dihydrobenzo[dioxin] moiety with a pyridinylmethylurea backbone. Key steps include:
- Step 1: Activation of the dihydrobenzo[dioxin] carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Step 2: Nucleophilic substitution or Buchwald-Hartwig amination to attach the 2-oxopyrrolidine-pyridine group .
- Step 3: Urea formation via reaction of an isocyanate intermediate with the amine-functionalized pyridine derivative .
Critical parameters include temperature (0–25°C for coupling), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling). Yield optimization (>70%) requires inert atmospheres and stoichiometric control .
Q. How can structural purity and identity be validated post-synthesis?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: 1H/13C NMR to confirm proton environments (e.g., dihydrobenzo[dioxin] aromatic signals at δ 6.8–7.2 ppm, urea NH protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <5 ppm error .
- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What computational tools predict this compound’s solubility and stability?
- Methodological Answer:
- Solubility: Use COSMO-RS or ALOGPS to predict logP (estimated ~2.8) and aqueous solubility (~0.1 mg/mL) .
- Stability: DFT calculations (e.g., Gaussian) assess hydrolytic susceptibility of the urea group under physiological pH .
Advanced Research Questions
Q. How does the compound interact with PARP1, and what experimental assays validate inhibition?
- Methodological Answer:
- Target Hypothesis: The 2-oxopyrrolidine group mimics nicotinamide, competing with NAD+ in PARP1’s catalytic domain .
- Assays:
- Enzymatic Inhibition: Fluorescent PARP1 activity assay (IC50 determination using histone-coated plates and NAD+ analogs) .
- Cellular Efficacy: Comet assay to measure DNA repair inhibition in BRCA-mutated cell lines .
- Structural Confirmation: Co-crystallization with PARP1 (PDB deposition) or molecular docking (AutoDock Vina) .
Q. How to resolve contradictory data in SAR studies for this compound’s bioactivity?
- Methodological Answer: Contradictions (e.g., high in vitro potency vs. low cellular activity) may arise from:
- Permeability Issues: Measure logD (octanol/water) and use Caco-2 assays to evaluate passive diffusion .
- Metabolic Instability: Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites (e.g., urea cleavage) .
- Off-Target Effects: Proteome-wide profiling (e.g., KinomeScan) to rule out kinase inhibition .
Q. What strategies improve selectivity for CNS targets without off-target binding?
- Methodological Answer:
- Scaffold Modification: Introduce polar groups (e.g., -OH) to reduce P-glycoprotein efflux, enhancing blood-brain barrier penetration .
- Selectivity Screening: Use GPCR/ion channel panels (Eurofins) to identify off-target interactions .
- In Vivo PET Imaging: Radiolabel the compound (e.g., 11C) to track brain distribution in rodent models .
Key Research Gaps
- Metabolic Pathways: Limited data on hepatic clearance mechanisms.
- In Vivo Efficacy: Requires PK/PD studies in disease-relevant animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
